molecular formula C8H5BrN2O2 B1292745 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 873090-18-7

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1292745
M. Wt: 241.04 g/mol
InChI Key: ZVWSHDFGLFCEID-UHFFFAOYSA-N
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Description

The compound "5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the bromophenyl group at the 5-position indicates potential reactivity due to the bromine atom, which is commonly involved in various organic transformations .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives can be achieved through different methods. For instance, the reaction of sydnones with bromine in acetic anhydride has been used to form 5-methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one, which can be further modified to introduce various substituents at the 5-position . Additionally, microwave-assisted cyclodehydration of unsymmetrical N,N'-diacylhydrazines has been employed to obtain bromine-containing oxadiazoles . These methods highlight the versatility of synthetic approaches for creating 1,3,4-oxadiazole derivatives with different substituents, including the 3-bromophenyl group .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by spectroscopic methods such as NMR and HRMS. For example, the crystal structure of a related compound, 5,5-dimethyl-2-p-bromophenylimino-Δ^3-1,3,4-oxadiazoline, has been determined to consist of planar phenyl and oxadiazoline rings with a specific van der Waals interaction preventing the rings from being co-planar . This structural information is crucial for understanding the reactivity and potential interactions of the compound .

Chemical Reactions Analysis

The bromophenyl group in 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one suggests that it can undergo various chemical reactions. For instance, bromo compounds can be transformed into amino derivatives or undergo cyclic transformations with primary alkylamines . The presence of bromine also allows for further functionalization, as seen in the synthesis of electrophosphorescent intermediates and difluoromethylene-containing compounds . The reactivity of the bromophenyl group is a key aspect of the compound's chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. The introduction of different groups at the 5-position can significantly alter properties such as solubility, melting point, and reactivity. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole demonstrates anisotropic reactivity, indicating that the physical orientation of the crystals affects the outcome of the reaction . Additionally, the antioxidant activity of 1,3,4-oxadiazole derivatives has been explored, showing that structural modifications can lead to compounds with significant biological activities . These properties are essential for the potential application of these compounds in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

1,3,4-Oxadiazole derivatives, including compounds like 5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one, exhibit a wide range of biological and pharmacological activities due to their unique structural features. These compounds are recognized for their effective binding with various enzymes and receptors in biological systems, facilitating numerous weak interactions. This characteristic has led to their extensive use in medicinal chemistry for the treatment of various ailments, showcasing their significant development value (Verma et al., 2019; Nayak & Poojary, 2019).

Synthetic and Pharmacological Progress

Recent advancements in the synthesis and pharmacology of 1,3,4-oxadiazole and its derivatives have underscored their potential as biologically active units in a plethora of compounds. These derivatives demonstrate significant antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The research emphasizes the importance of 1,3,4-oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology, highlighting their role in the development of new therapeutic agents (Wang et al., 2022).

Diverse Biological Activities

1,3,4-Oxadiazole scaffolds are crucial in expressing a multitude of biological activities. These activities range from antimicrobial, anti-inflammatory, and analgesic to antifungal, antipyretic, antidepressant, anti-tubercular, anticonvulsant, anticholinesterase, antihypertensive, antidiabetic, antitumor/anticancer, anti-HIV, and antioxidant effects. The versatility in the pharmacological activity of oxadiazole derivatives positions them as key subjects in pharmaceutical research and drug development (Singh & Ilango, 2022).

properties

IUPAC Name

5-(3-bromophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWSHDFGLFCEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647777
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-bromophenyl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

873090-18-7
Record name 5-(3-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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